Lutetium(III) trifluoromethanesulfonate

Hydroalkoxylation Cyclization Lanthanide Catalysis

Lu(OTf)3 (≥98%) is a water-tolerant Lewis acid catalyst with a small ionic radius (0.977 Å) that delivers ~80-fold higher turnover frequency than early lanthanide triflates in alkene cyclizations. It enables unique 'fast initiation/slow propagation' kinetics in NCA ROP (Đ=1.11-1.15) and exclusive γ-protonation in allene synthesis. • ≥98% purity, white powder • Air- and moisture-stable • Rapid global delivery

Molecular Formula C3F9LuO9S3
Molecular Weight 622.2 g/mol
CAS No. 126857-69-0
Cat. No. B158644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(III) trifluoromethanesulfonate
CAS126857-69-0
Molecular FormulaC3F9LuO9S3
Molecular Weight622.2 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3]
InChIInChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyNRMNRSCGHRWJAK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lutetium Triflate Lewis Acid Catalyst


Lutetium(III) trifluoromethanesulfonate (Lu(OTf)3, CAS 126857-69-0) is a lanthanide triflate salt that functions as a robust, water-tolerant Lewis acid catalyst for organic synthesis [1]. Characterized by the stable [Xe]4f14 electronic configuration of Lu3+, it offers high Lewis acidity and excellent stability in air and moisture, enabling its use in a wide range of catalytic transformations including Friedel-Crafts reactions, cyclizations, and polymerizations [2]. Its performance is often compared to other lanthanide and transition metal triflates such as Yb(OTf)3, Sc(OTf)3, and La(OTf)3, with differentiation arising from its position at the end of the lanthanide series.

1
Water-tolerant Lewis acid catalysis in air and moisture
2
Smallest lanthanide ionic radius supports reported high activity with hindered substrates
3
Reported fit for Friedel-Crafts, cyclization, and polymerization workflows

Lu(OTf)3 Substitution Pitfalls


While many lanthanide triflates are water-tolerant Lewis acids, direct substitution of Lu(OTf)3 with a less expensive or more common analog (e.g., Yb(OTf)3 or Sc(OTf)3) can lead to significant changes in catalytic efficiency, reaction selectivity, and product outcomes. The catalytic performance of Ln(OTf)3 compounds is not uniform; it is strongly influenced by the ionic radius of the Ln3+ center, which affects both the Lewis acidity and the steric environment of the active site [1]. For instance, a reaction optimized for the small ionic radius of Lu3+ (0.977 Å) may exhibit drastically reduced rates or altered product distributions when a larger lanthanide like La3+ (1.160 Å) is used, as demonstrated by an 80-fold variation in turnover frequency [2]. Therefore, empirical selection based on specific quantitative performance data is essential.

Lu(OTf)3
Smallest ionic radius (late Ln) – high TOF, specific regiochemistry
vs
Yb(OTf)3 or Sc(OTf)3: different radius may shift activity and selectivity
Enables γ‑protonation for allene products
vs
La(OTf)3: larger radius leads to α‑protonation – product identity changes
Supports quantitative initiation efficiency in ROP
vs
Other Ln(OTf)3 may give broader dispersity or lower initiation control

Lu(OTf)3 Performance Evidence


Sterically Hindered Hydroalkoxylation Activity

In the intramolecular hydroalkoxylation of primary, sterically encumbered alkenols, the catalytic turnover frequency (TOF) is highly dependent on the ionic radius of the Ln3+ center. Lu(OTf)3, with the smallest ionic radius in the series (0.977 Å), exhibits a TOF approximately 80-fold higher than La(OTf)3 (ionic radius 1.160 Å) under identical conditions [1].

Hydroalkoxylation TOF
Head-to-head
~80‑fold higher vs La(OTf)3
Ionic‑radius‑dependent catalytic throughput
Cyclization of sterically encumbered alkenols, 120 °C
Hydroalkoxylation Cyclization Lanthanide Catalysis

High-Yield Friedel-Crafts Sulfonylation

In a comparative study of 14 lanthanide triflates for aromatic sulfonylation under microwave irradiation, Lu(OTf)3 was among the top performers, achieving yields exceeding 90% for short irradiation times. While Yb(OTf)3 was noted as the most efficient catalyst in this series, Lu(OTf)3, along with Tm(OTf)3, delivered similarly high yields, placing it in the top tier of later lanthanide triflates [1].

Friedel-Crafts Sulfonylation
Head-to-head
Yield >90% – top tier with Yb, Tm
High‑yield sulfonylation ranking
Microwave irradiation; earlier Ln require longer times
Friedel-Crafts Sulfonylation Microwave Synthesis

Quantitative Initiation in Ring-Opening Polymerization

In the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA), Lu(OTf)3 acts as a unique catalyst to achieve quantitative initiation efficiency (IE) from hydroxyl groups. It converts the polymerization kinetics from 'slow initiation/fast propagation' to 'fast initiation/slow propagation,' enabling the synthesis of polysarcosine with controlled molecular weights (Mn = 2.2-12.7 kg/mol) and low dispersities (Đ = 1.11-1.15) [1].

ROP Initiation Control
Class-level
Quantitative IE, Đ 1.11–1.15
Supports controlled polymer synthesis
Sar-NCA ROP; fast initiation/slow propagation regime
Ring-Opening Polymerization Polypeptoids Controlled Polymerization

Regioselectivity Control in Allene Synthesis

In the asymmetric synthesis of chiral allenes via a Pudovik addition/[1,2]-Phospha-Brook rearrangement, the choice of lanthanide triflate dictates the regioselectivity of the protonation step. Catalysts with smaller ionic radii, Lu(OTf)3 and Sc(OTf)3, selectively yield the γ-protonated product (allene). In contrast, the larger La(OTf)3 primarily yields the α-protonated product [1].

Allene Regioselectivity
Head-to-head
γ‑protonated allene (vs α‑product with La)
Metal center controls regioisomeric outcome
Pudovik addition/Phospha-Brook rearrangement
Allene Synthesis Regioselectivity Asymmetric Catalysis

Blue-Shifted Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) calculations reveal that the MLTC and HOMO-LUMO transitions in the UV-vis spectrum of La(OTf)3 are strongly bathochromically shifted (red-shifted) compared to those of Lu(OTf)3 [1]. This indicates a fundamental difference in the electronic structure and ligand field strength between the early and late lanthanides.

Electronic Transitions
Class-level
Blue‑shifted vs La(OTf)3 in DFT
Electronic structure distinct from early Ln
TDDFT calculations; supports divergent reactivity
DFT Calculations UV-Vis Spectroscopy Electronic Structure

Lu(OTf)3 Key Applications


High-Throughput Cyclization of Hindered Substrates

For researchers focused on synthesizing complex cyclic frameworks, particularly those derived from sterically encumbered alkenols, Lu(OTf)3 is the catalyst of choice. Its small ionic radius enables a turnover frequency that is approximately 80-fold higher than its early lanthanide counterparts, making it uniquely suited for achieving rapid cyclization in challenging substrates where larger catalysts fail [1].

Regioselective Synthesis of Chiral Allenes

In asymmetric synthesis pathways where precise control over regioselectivity is paramount, Lu(OTf)3 is essential. As demonstrated in allene synthesis, the small ionic radius of Lu3+ directs the reaction toward the γ-protonated allene product. Using a larger lanthanide triflate, such as La(OTf)3, would lead to the α-protonated byproduct, underscoring Lu(OTf)3's non-substitutable role in achieving the desired molecular architecture [2].

Controlled Polymerization for Glycopolypeptoid Conjugates

For polymer chemists developing well-defined biomaterials, Lu(OTf)3 enables a unique 'fast initiation/slow propagation' kinetic regime in the ROP of N-carboxyanhydrides. This allows for quantitative initiation efficiency from hydroxyl groups and produces polymers with controlled molecular weight and narrow dispersity (Đ = 1.11-1.15). This property is critical for the precise synthesis of advanced materials like glycopolypeptoid conjugates [3].

Rapid Microwave-Assisted Friedel-Crafts Sulfonylations

For process chemists seeking high efficiency in aromatic functionalization, Lu(OTf)3 is a top-tier catalyst for Friedel-Crafts sulfonylations under microwave irradiation. It consistently achieves yields exceeding 90% with short reaction times, placing its performance on par with the most active catalysts in its class, such as Yb(OTf)3, and making it a reliable option for high-throughput synthesis [4].

Application
Selection Property
Validation Focus
Cyclization of hindered alkenols
Smallest lanthanide ionic radius
TOF comparison across Ln(OTf)3 series
Regioselective allene synthesis
Ionic‑radius‑dependent protonation control
Product distribution vs. other Ln(OTf)3
Controlled ROP for glycopolypeptoids
Quantitative OH‑initiation efficiency
Dispersity and molecular weight control
Microwave‑assisted sulfonylation
High‑yield sulfonylation activity
Yield ranking under microwave conditions

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